molecular formula C17H20ClNO3S2 B12777704 Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride CAS No. 54262-19-0

Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride

Cat. No.: B12777704
CAS No.: 54262-19-0
M. Wt: 385.9 g/mol
InChI Key: AUIQRICJALAMCX-UHFFFAOYSA-N
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Description

Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of quinuclidine, a bicyclic amine, and is characterized by the presence of a glycolic acid ester linked to a quinuclidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride typically involves the esterification of glycolic acid with a quinuclidinyl derivative. The reaction conditions often require the use of a dehydrating agent, such as thionyl chloride or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Quinuclidine, 3-((alpha,alpha-di-2-thienylglycoloyl)oxy)-, hydrochloride can be compared to other quinuclidine derivatives and glycolic acid esters. Similar compounds include:

    Quinuclidine, 3-(benzoyloxy)-, hydrochloride: Another ester derivative with different substituents.

    Quinuclidine, 3-(acetoxy)-, hydrochloride: A simpler ester with an acetyl group.

    Glycolic acid, alpha,alpha-(2-thienyl)-, 3-quinuclidinyl ester: A related compound with a single thienyl group.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

54262-19-0

Molecular Formula

C17H20ClNO3S2

Molecular Weight

385.9 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate;hydrochloride

InChI

InChI=1S/C17H19NO3S2.ClH/c19-16(21-13-11-18-7-5-12(13)6-8-18)17(20,14-3-1-9-22-14)15-4-2-10-23-15;/h1-4,9-10,12-13,20H,5-8,11H2;1H

InChI Key

AUIQRICJALAMCX-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O.Cl

Origin of Product

United States

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